molecular formula C16H13Cl2NO3S B303090 4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No. B303090
M. Wt: 370.2 g/mol
InChI Key: MXFXJFOXSPVTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid, commonly known as DBCO-ASA, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in the synthesis of various molecules.

Mechanism of Action

The mechanism of action of DBCO-ASA involves the formation of a covalent bond between the DBCO group and the azide group of the biomolecule. This reaction is highly specific and occurs rapidly under mild conditions. The covalent bond formed between DBCO-ASA and the biomolecule is stable and does not interfere with the biological activity of the biomolecule.
Biochemical and Physiological Effects:
DBCO-ASA has minimal biochemical and physiological effects on the cells and organisms it is used in. It does not interfere with the biological activity of the biomolecule it is conjugated with and does not affect the viability of the cells or organisms.

Advantages and Limitations for Lab Experiments

The advantages of using DBCO-ASA in lab experiments are its high specificity, rapid reaction rate, and stability of the covalent bond formed. However, the limitations of using DBCO-ASA are its cost, the need for specialized equipment for its synthesis, and the limited availability of the compound.

Future Directions

There are several future directions for the use of DBCO-ASA in scientific research. One direction is the development of new methods for the synthesis of DBCO-ASA, which are more cost-effective and scalable. Another direction is the optimization of the reaction conditions for the conjugation of DBCO-ASA with biomolecules. Additionally, the use of DBCO-ASA in the development of new diagnostic and therapeutic agents is an area of active research.
Conclusion:
In conclusion, DBCO-ASA is a chemical compound that has gained significant attention in the field of scientific research. It is widely used as a linker molecule for the conjugation of biomolecules with other molecules and has several advantages for lab experiments. The future directions for the use of DBCO-ASA in scientific research are promising, and it is expected to play an essential role in the development of new diagnostic and therapeutic agents.

Synthesis Methods

The synthesis of DBCO-ASA involves the reaction of 4-amino benzoic acid with 2,6-dichlorobenzyl mercaptan and acetic anhydride. The reaction results in the formation of DBCO-ASA, which is a white crystalline powder. The synthesis method of DBCO-ASA is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

DBCO-ASA has been extensively used in scientific research as a tool for the modification of biomolecules. It is widely used as a linker molecule for the conjugation of biomolecules with other molecules such as fluorescent dyes, nanoparticles, and proteins. DBCO-ASA is also used in the development of bioorthogonal chemistry, which allows the selective labeling of biomolecules in living cells and organisms.

properties

Product Name

4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

Molecular Formula

C16H13Cl2NO3S

Molecular Weight

370.2 g/mol

IUPAC Name

4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H13Cl2NO3S/c17-13-2-1-3-14(18)12(13)8-23-9-15(20)19-11-6-4-10(5-7-11)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

MXFXJFOXSPVTHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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